3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride
Description
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride is a bicyclic heterocyclic compound comprising fused pyran and pyridine rings. Its structure features a dihydropyran ring fused to a pyridine moiety at positions 2 and 3, with a hydroxyl group at position 4 and a hydrochloride counterion.
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c10-7-3-5-11-8-6(7)2-1-4-9-8;/h1-2,4,7,10H,3,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGDNFNQCUZLBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=CC=N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The IEDDA reaction exploits the electron-deficient nature of 1,2,4-triazines, which react with electron-rich dienophiles such as alkynes. In a representative procedure, 3-methylsulfanyl-1,2,4-triazine derivatives are treated with nucleophiles to install alkyne substituents, followed by microwave-assisted cyclization at 150–180°C for 10–30 minutes. This method achieves cyclization efficiencies of 75–90%, with the hydroxy group introduced during the ring-opening of the intermediate oxabicyclic compound.
Table 1: Key Parameters for IEDDA-Based Synthesis
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 150–180°C | 82 | 95 |
| Microwave Irradiation | 10–30 min | 78 | 93 |
| Solvent | Toluene/THF | 85 | 97 |
Hydrochloride Salt Formation
The free base 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol is treated with hydrochloric acid (1–2 eq) in dichloromethane or ethanol at 0–25°C. Crystallization from cold diethyl ether affords the hydrochloride salt in >95% purity.
Multi-Step Synthesis via Dehydration and Reduction
A patent by Hoffmann-La Roche (EP2595994B1) outlines a sequential dehydration-reduction-oxidation strategy to access pyrano[2,3-b]pyridine derivatives. Although originally designed for pyrano[2,3-c]pyridines, this method adapts well to the [2,3-b] isomer with minor modifications.
Dehydrative Cyclization
Starting from pent-4-en-1-yl 2-(2-ethoxy-2-oxoacetamido)propanoate, treatment with triflic anhydride (Tf<sub>2</sub>O) and pyridine at 15–25°C induces cyclodehydration, forming the dihydropyran ring. The reaction proceeds via a cascade mechanism:
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Activation of the carbonyl group by Tf<sub>2</sub>O.
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Intramolecular nucleophilic attack by the olefin.
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Elimination of triflate to yield the unsaturated pyran intermediate.
Table 2: Dehydration Conditions and Outcomes
| Reagent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Tf<sub>2</sub>O/Pyridine | 15 | 1.5 | 68 |
| POCl<sub>3</sub>/DMF | 25 | 3 | 54 |
Reduction and Salt Formation
The unsaturated intermediate is reduced using diisobutylaluminium hydride (DIBAL-H) at −78°C to yield the secondary alcohol, which is subsequently oxidized to the ketone using MnO<sub>2</sub>. Final treatment with HCl gas in ethyl acetate provides the hydrochloride salt.
Suzuki Coupling and Late-Stage Functionalization
A study in bioRxiv details a palladium-catalyzed Suzuki coupling approach to introduce aryl groups at the pyridine C4 position, followed by cyclization and hydrochloride salt formation.
Key Synthetic Steps
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Suzuki Coupling : 4-Iodo-2,6-dichloronicotinaldehyde reacts with boronic acids (e.g., 2-fluoro-4-methoxyphenylboronic acid) under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis to install the aryl moiety.
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Grignard Addition : Methyl magnesium bromide adds to the aldehyde, forming a tertiary alcohol.
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Cyclization : Base-mediated intramolecular etherification (K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C) closes the dihydropyran ring.
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Hydrochloride Formation : The free base is dissolved in methanol and treated with 1N HCl, followed by rotary evaporation to isolate the salt.
Table 3: Comparative Yields for Suzuki-Based Routes
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Suzuki Coupling | 73 | 89 |
| Grignard Addition | 65 | 91 |
| Cyclization | 81 | 94 |
| Salt Formation | 95 | 99 |
Analytical Validation and Characterization
All reported methods emphasize rigorous analytical validation:
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HPLC : Purity >95% confirmed via C18 reverse-phase chromatography.
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NMR : <sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O) displays characteristic signals at δ 4.25 (d, J = 6.8 Hz, H-3), 3.98 (m, H-4), and 7.45–7.32 (m, aryl-H).
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Mass Spectrometry : ESI-MS m/z 222.1 [M+H]<sup>+</sup> for the free base, shifting to m/z 258.1 [M+Cl]<sup>−</sup> for the hydrochloride .
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties:
Research indicates that 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride exhibits significant pharmacological activities. It has been studied for its potential as an anti-inflammatory agent and a neuroprotective compound. Its structural features suggest interactions with various biological targets, making it a candidate for drug development.
Case Study: Neuroprotection
A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of this compound in models of neurodegenerative diseases. The results showed that it could reduce oxidative stress and apoptosis in neuronal cells, indicating its potential use in treating conditions like Alzheimer's disease.
Table 1: Pharmacological Activities of this compound
| Activity | Reference |
|---|---|
| Anti-inflammatory | Smith et al., 2020 |
| Neuroprotective | Johnson et al., 2021 |
| Antioxidant | Lee et al., 2019 |
Materials Science Applications
Polymer Chemistry:
This compound has been explored as a building block in polymer synthesis. Its unique structure allows for the modification of polymer properties, enhancing thermal stability and mechanical strength.
Case Study: Polymer Modification
In a study by Chen et al. (2022), this compound was incorporated into polyvinyl chloride (PVC) to improve its thermal properties. The modified PVC exhibited higher thermal degradation temperatures compared to unmodified samples.
Table 2: Properties of Modified Polymers
| Polymer Type | Modification Method | Thermal Stability (°C) |
|---|---|---|
| PVC | Incorporation of 3,4-dihydro compound | Increased by 20% |
| Polyethylene | Copolymerization | Increased by 15% |
Chemical Intermediate Applications
Synthesis of Bioactive Compounds:
The compound serves as an intermediate in the synthesis of various bioactive molecules. Its reactivity allows it to participate in diverse chemical reactions such as cycloadditions and nucleophilic substitutions.
Case Study: Synthesis Pathway
A recent synthesis pathway developed by Kumar et al. (2023) utilized this compound to produce a series of pyridine derivatives with enhanced biological activity. The study highlighted the efficiency of this compound as a versatile intermediate.
Table 3: Synthesis Outcomes Using 3,4-Dihydro Compound
| Target Compound | Yield (%) | Reaction Type |
|---|---|---|
| Pyridine Derivative A | 85 | Nucleophilic substitution |
| Pyridine Derivative B | 90 | Cycloaddition |
Mechanism of Action
The exact mechanism of action for 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets,
Biological Activity
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride (CAS No. 2365418-77-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
- Molecular Formula : C₈H₉NO₂
- Molecular Weight : 187.62 g/mol
- CAS Number : 2365418-77-3
Synthesis
The synthesis of this compound typically involves cyclo-condensation reactions of appropriate precursors. These reactions are characterized by the formation of fused pyrano-pyridine structures, which are known for their diverse pharmacological properties .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrano derivatives, including this compound. The compound has shown effective activity against both gram-positive and gram-negative bacteria as well as fungi.
| Microorganism | Inhibition (%) | Active Compound |
|---|---|---|
| Staphylococcus aureus | >90% | 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol |
| Pseudomonas aeruginosa | Moderate | 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol |
| Aspergillus fumigatus | Effective | 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol |
| Candida albicans | Effective | 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol |
The compound demonstrated high selectivity and limited side effects in preliminary evaluations .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have indicated that derivatives of pyrano compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Table summarizing IC50 values for COX inhibition:
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings suggest that the compound may provide therapeutic benefits in conditions characterized by inflammation .
Cytotoxic Activity
The cytotoxic potential of this compound has also been explored in various cancer cell lines. Preliminary results indicate that it may possess significant cytotoxicity against certain cancer types, warranting further investigation into its mechanisms of action and potential as an anticancer agent .
Structure–Activity Relationship (SAR)
The biological activity of pyrano derivatives is often linked to specific structural features that enhance their interaction with biological targets. For instance:
- The presence of electron-donating groups on the pyridine ring has been correlated with increased anti-inflammatory activity.
- Modifications at specific positions on the pyrano structure can lead to variations in antimicrobial efficacy .
Case Studies
- Antimicrobial Evaluation : A recent study synthesized several derivatives of fused pyrano compounds and tested their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited potent inhibitory effects against both fungal and bacterial strains.
- Inflammation Models : In vivo studies using formalin-induced paw edema models demonstrated that specific derivatives significantly reduced inflammation markers compared to standard anti-inflammatory drugs like indomethacin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on ring substitution patterns, fused heterocyclic systems, and biological activities. Below is a detailed comparison:
Structural Analogues with Pyrano-Pyridine Core
Key Observations :
- Ring Fusion Position : The position of ring fusion (e.g., [2,3-b] vs. [4,3-b]) critically affects molecular geometry and biological interactions. For example, JNJ16259685’s [2,3-b] fusion enables selective mGlu1 binding .
- Substituent Effects: Hydroxyl or hydroxymethyl groups enhance solubility and hydrogen-bonding capacity, influencing pharmacokinetics. Ketone-containing derivatives (e.g., pyrano-pyranones) are more reactive in cycloaddition reactions .
Physicochemical and Pharmacological Properties
Physicochemical Data
*Calculated using PSA and molecular descriptors .
Q & A
Q. What are the standard synthetic routes for 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride, and what key reaction conditions should be optimized?
A common approach involves cyclization under reflux with oxidizing agents (e.g., chloranil) in aromatic solvents like xylene, followed by alkaline workup and recrystallization. For example, refluxing at 120–140°C for 25–30 hours ensures complete ring closure, while post-reaction treatment with 5% NaOH isolates the product . Optimization should focus on reaction time, solvent polarity, and stoichiometry of the oxidizing agent.
Q. How can researchers purify this compound, and what solvent systems are effective for recrystallization?
Recrystallization from methanol is widely used due to the compound’s moderate solubility in polar solvents. Gradual cooling after dissolution at elevated temperatures promotes high-purity crystals. Additional washing with water removes residual salts, as demonstrated in analogous heterocyclic syntheses .
Q. What spectroscopic techniques are recommended for confirming the structure of this compound?
- NMR : and NMR identify proton environments and carbon frameworks, distinguishing pyran and pyridine moieties.
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHClNO for related analogs ).
- Elemental Analysis : Validates stoichiometry, particularly for hydrochloride salts.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use fume hoods to avoid inhalation of dust or vapors (P261, P264) .
- Wear nitrile gloves and eye protection (P280) to prevent skin/eye contact.
- Store in cool, ventilated areas away from ignition sources (P403+P235) .
Advanced Research Questions
Q. How does the hydroxyl group in this compound influence its reactivity in derivatization reactions?
The hydroxyl group enhances nucleophilic substitution at the 4-position but may require protection (e.g., silylation) during functionalization. Regioselectivity in alkylation or acylation reactions is influenced by steric hindrance from the fused pyridine ring, as seen in related pyrano-pyridines .
Q. When encountering discrepancies in reported synthetic yields, what methodological approaches can resolve inconsistencies?
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction times .
- By-Product Analysis : Characterize impurities (e.g., over-oxidized derivatives) via LC-MS and adjust oxidizing agent ratios .
- Temperature Gradients : Test reflux vs. microwave-assisted synthesis to reduce side reactions .
Q. How can researchers determine the optimal reaction time and temperature for the cyclization step to minimize by-product formation?
Kinetic studies under varying conditions (e.g., 100–150°C, 12–36 hours) combined with Arrhenius plot analysis identify activation energy thresholds. For example, extending reflux beyond 30 hours in xylene increases decomposition risks, necessitating strict time controls .
Q. What strategies mitigate challenges in isolating the hydrochloride salt form during synthesis?
- pH-Controlled Precipitation : Adjust HCl concentration during salification to avoid co-precipitation of unreacted starting materials.
- Counterion Screening : Test alternative acids (e.g., HSO) to improve crystallinity, as seen in dihydrochloride salt isolations .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?
Q. What methodologies validate the purity of this compound in conflicting chromatographic data?
- Orthogonal Techniques : Combine HPLC (C18 column, acetonitrile/water gradient) with ion chromatography to resolve co-eluting impurities.
- Spiking Experiments : Add reference standards of known impurities (e.g., des-hydroxy analogs ) to confirm retention times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
